molecular formula C17H18N2O3S B5805244 N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide

N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide

Numéro de catalogue B5805244
Poids moléculaire: 330.4 g/mol
Clé InChI: DXTZJEWNMPTQKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that has been synthesized through a multi-step process, and it has been shown to have promising anti-cancer properties.

Mécanisme D'action

The mechanism of action of N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. Moreover, this compound has been found to induce autophagy (a process in which cells break down and recycle their own components), which may also contribute to its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce oxidative stress, which leads to DNA damage and ultimately apoptosis. This compound has also been found to inhibit the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which contribute to the survival of cancer cells. Moreover, this compound has been found to inhibit the expression of various proteins involved in cell cycle progression, leading to cell cycle arrest and ultimately apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it an ideal candidate for in vitro studies. Moreover, this compound has been found to be non-toxic to normal cells, which makes it a safe compound to work with. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its mode of action.

Orientations Futures

There are several future directions for research on N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide. One direction is to further elucidate its mechanism of action, which can help in the design of more effective cancer therapies. Another direction is to test this compound in animal models of cancer, which can help in the development of preclinical data. Moreover, this compound can be tested in combination with other chemotherapeutic agents to assess its efficacy in combination therapy. Finally, this compound can be modified to improve its solubility and bioavailability, which can make it a more effective cancer therapy.
Conclusion
This compound is a novel compound that has shown promising anti-cancer properties. Its synthesis method has been optimized to produce high yields of pure compound, and it has been found to be non-toxic to normal cells. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, but further research is needed to fully elucidate its mode of action. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, which can help in the development of more effective cancer therapies.

Méthodes De Synthèse

The synthesis of N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide involves a multi-step process that starts with the reaction of 2,6-dimethoxybenzoic acid and thionyl chloride to produce 2,6-dimethoxybenzoyl chloride. The benzoyl chloride is then reacted with benzylamine to produce N-benzyl-2,6-dimethoxybenzamide. The final step involves the reaction of N-benzyl-2,6-dimethoxybenzamide with carbon disulfide to produce this compound. The synthesis method has been optimized to produce high yields of this compound, and the purity of the compound has been confirmed through various analytical techniques.

Applications De Recherche Scientifique

N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been shown to have promising anti-cancer properties in various in vitro and in vivo studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound has been tested in various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown efficacy in all of them. Moreover, this compound has been found to be non-toxic to normal cells, which makes it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

N-(benzylcarbamothioyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-21-13-9-6-10-14(22-2)15(13)16(20)19-17(23)18-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTZJEWNMPTQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.